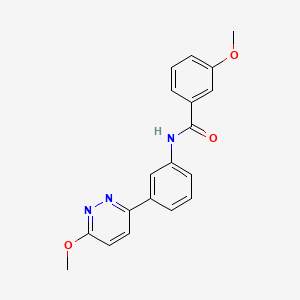![molecular formula C11H16N2OS B2824903 N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide CAS No. 2094351-86-5](/img/structure/B2824903.png)
N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide, also known as PTZ-343, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound has been shown to have unique properties that make it useful in a variety of scientific studies, particularly in the fields of biochemistry and physiology. In
科学的研究の応用
N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the study of ion channels, particularly the voltage-gated potassium channel Kv1.3. N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide has been shown to selectively inhibit Kv1.3 channels, making it a useful tool for studying the role of these channels in various physiological processes. Other potential applications of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide include the study of other ion channels and the development of new therapies for diseases such as multiple sclerosis and rheumatoid arthritis.
作用機序
The mechanism of action of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide involves the selective inhibition of Kv1.3 channels. These channels play a key role in the function of immune cells, and their inhibition has been shown to have therapeutic potential in a variety of diseases. N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide binds to the channel pore and inhibits ion flow, leading to a decrease in cellular activity. The selectivity of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide for Kv1.3 channels makes it a useful tool for studying the role of these channels in various physiological processes.
Biochemical and Physiological Effects
N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of Kv1.3 channels, N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects and to modulate the activity of other ion channels. These effects make it a promising candidate for the development of new therapies for a variety of diseases.
実験室実験の利点と制限
One of the main advantages of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide is its selectivity for Kv1.3 channels. This makes it a useful tool for studying the role of these channels in various physiological processes. However, one limitation of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide is its relatively low potency, which may limit its usefulness in certain experiments. Additionally, N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide is not very soluble in water, which may make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research involving N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide. One area of research that is particularly promising is the development of new therapies for diseases such as multiple sclerosis and rheumatoid arthritis. N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide has been shown to have anti-inflammatory effects and to modulate the activity of immune cells, making it a promising candidate for the development of new treatments for these diseases. Additionally, further studies could be done to explore the potential applications of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide in the study of other ion channels and in the development of new therapies for other diseases.
合成法
N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-(1,3-thiazol-2-yl)ethanamine with propan-2-yl acrylate in the presence of a base. This reaction results in the formation of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide as a yellowish oil, which can be purified using column chromatography. Other methods of synthesis have also been reported in the literature.
特性
IUPAC Name |
N-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-4-11(14)13(9(2)3)7-5-10-12-6-8-15-10/h4,6,8-9H,1,5,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHWHPQZFLQLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=NC=CS1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

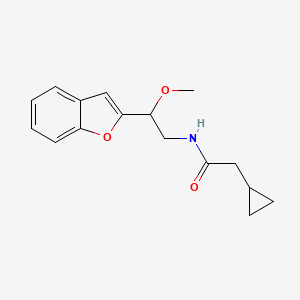
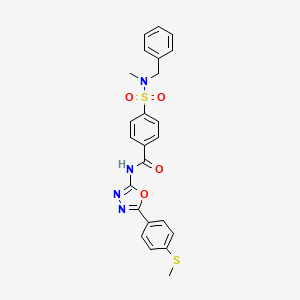

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2824824.png)

![[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol;hydrochloride](/img/structure/B2824828.png)
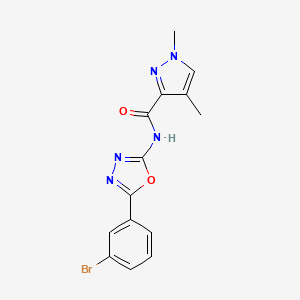
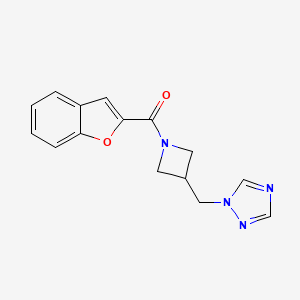
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2824834.png)

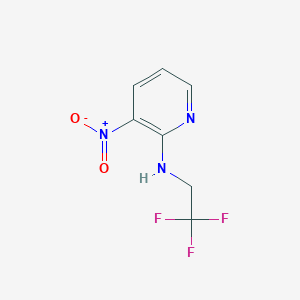
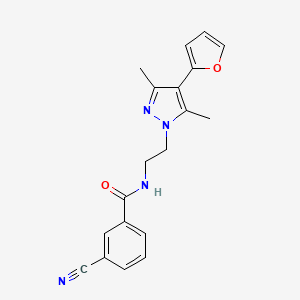
![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)
